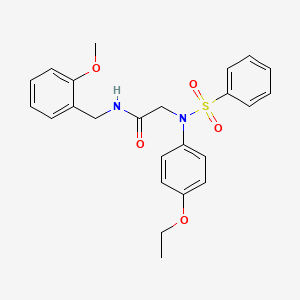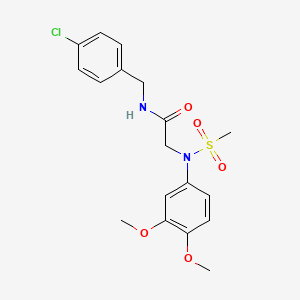
N~2~-(4-ethoxyphenyl)-N~1~-(2-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide
Vue d'ensemble
Description
N~2~-(4-ethoxyphenyl)-N~1~-(2-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide, also known as EMBS, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of glycine derivatives and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of N~2~-(4-ethoxyphenyl)-N~1~-(2-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N~2~-(4-ethoxyphenyl)-N~1~-(2-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a role in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
N~2~-(4-ethoxyphenyl)-N~1~-(2-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. N~2~-(4-ethoxyphenyl)-N~1~-(2-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have anti-cancer properties and has been studied for its potential use in cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N~2~-(4-ethoxyphenyl)-N~1~-(2-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its potential to have anti-inflammatory and analgesic effects. This can be useful in studying the mechanisms of pain and inflammation. Another advantage is its potential use in treating neurodegenerative diseases and cancer. However, one limitation of using N~2~-(4-ethoxyphenyl)-N~1~-(2-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its limited solubility in water, which can make it difficult to administer.
Orientations Futures
For the study of N~2~-(4-ethoxyphenyl)-N~1~-(2-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide include further investigating its mechanism of action and potential use in treating other diseases, as well as improving its solubility in water for use in lab experiments.
Applications De Recherche Scientifique
N~2~-(4-ethoxyphenyl)-N~1~-(2-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory and analgesic effects in animal models. N~2~-(4-ethoxyphenyl)-N~1~-(2-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, N~2~-(4-ethoxyphenyl)-N~1~-(2-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have anti-cancer properties and has been studied for its potential use in cancer treatment.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-[(2-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5S/c1-3-31-21-15-13-20(14-16-21)26(32(28,29)22-10-5-4-6-11-22)18-24(27)25-17-19-9-7-8-12-23(19)30-2/h4-16H,3,17-18H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBYZBBIADHVEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NCC2=CC=CC=C2OC)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B3436210.png)

![2-[(4-allyl-5-{[(4-chlorophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-(3-chlorophenyl)acetamide](/img/structure/B3436223.png)
![N-[4-(acetylamino)phenyl]-5-[(2,4-dichlorophenoxy)methyl]-2-furamide](/img/structure/B3436230.png)

![N,N'-[1,3-phenylenebis(methylene)]bis(4-ethoxybenzamide)](/img/structure/B3436243.png)







